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Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B15570404

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target screening profile of TP-238
hydrochloride, a chemical probe for the bromodomains of CECR2 and BPTF, against other
functionally related inhibitors. The information presented herein is intended to assist
researchers in selecting the most appropriate chemical tools for their studies and to highlight
the importance of thorough off-target characterization.

Comparative Analysis of Off-Target Profiles

The following table summarizes the available off-target screening and selectivity data for TP-
238 hydrochloride and selected alternative inhibitors targeting the BPTF and CECR2
bromodomains. This data is crucial for interpreting experimental results and minimizing the risk
of confounding effects from unintended target engagement.
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Off-Target Profile On-Target Potency

Compound Primary Target(s) L
Highlights (IC50/Kd)
- No activity against a
CECR2: 30 nM
panel of 338 kinases
(IC50), 10 nM (Kd)[1]
at 1 pM.[1][2] -
TP-238 CECR2, BPTF [2] BPTF: 350 nM

Closest off-target
(IC50), 120 nM (Kd)[1]

[2]

bromodomain: BRD9
(IC50 = 1.4 uM).[1][2]

- No binding against a
panel of 48 kinases
(IC50 <30 pM). - No
significant binding to
NVS-BPTF-1 BPTF 12 GPCRs, 3 nuclear

receptors, 3

BPTF: 56 nM (IC50),
71 nM (Kd)

transporters, and 7
other enzymes (IC50
<10 um).

- >350-fold selectivity
BZ1 BPTF over BET BPTF: 6.3 nM (Kd)
bromodomains.

- Known off-target
activity against
CDKL2 and TRKC
AU1 BPTF ] o BPTF: 2.8 uM (Kd)
kinases (activity

reduced in later

analogs).
TP-422 (Negative N/A - Inactive against
Control) BPTF and CECR2.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.
Below are representative protocols for key assays used in the characterization of the
compounds listed above.
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Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for assessing the selectivity of a compound against

a broad panel of kinases.

Objective: To determine the inhibitory activity of a test compound against a large number of

protein kinases.

Materials:

Test compound (e.g., TP-238 hydrochloride) dissolved in DMSO.
Kinase panel (e.g., 338 kinases).

Respective kinase-specific substrates.

[y-3P]ATP.

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.02%
Brij35, 0.02 mg/ml BSA, 0.1 mM NasVOas, 2 mM DTT, 1% DMSO).

Filter plates (e.g., phosphocellulose).

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a multi-well plate, add the kinase, its specific substrate, and the test compound to the
kinase reaction buffer.

Initiate the kinase reaction by adding [y-33P]ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time
(e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.

Dry the filter plate and add a scintillant.

Measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each kinase at the tested compound concentration.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for Bromodomain Binding

This protocol outlines a bead-based proximity assay to measure the binding of an inhibitor to a
bromodomain.

Objective: To determine the IC50 value of a test compound for a specific bromodomain.
Materials:

e Test compound (e.g., TP-238 hydrochloride) dissolved in DMSO.

¢ His-tagged bromodomain protein (e.g., CECR2, BPTF).

» Biotinylated acetylated histone peptide.

» Streptavidin-coated Donor beads.

o Nickel chelate-coated Acceptor beads.

o AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

o 384-well microplates.

AlphaScreen-compatible plate reader.

Procedure:

o Prepare serial dilutions of the test compound in DMSO.
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e In a 384-well plate, add the His-tagged bromodomain protein, biotinylated histone peptide,
and the test compound to the assay buffer.

 Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
¢ Add the Nickel chelate-coated Acceptor beads and incubate in the dark.
e Add the Streptavidin-coated Donor beads and incubate further in the dark.

o Read the plate on an AlphaScreen-compatible plate reader at an excitation wavelength of
680 nm and an emission wavelength between 520 and 620 nm.

» Plot the signal intensity against the compound concentration and fit the data to a dose-
response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to directly measure the binding affinity and
thermodynamics of a compound to its target protein.

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change
(AH) of binding.

Materials:

e Test compound (e.g., TP-238 hydrochloride) dissolved in the final dialysis buffer.
» Purified bromodomain protein in the final dialysis buffer.

e ITC instrument.

Procedure:

o Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM
NacCl).

» Dissolve the test compound in the final dialysis buffer to ensure a perfect buffer match.

e Degas both the protein and compound solutions.
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e Load the protein solution into the sample cell of the ITC instrument.
e Load the compound solution into the injection syringe.

o Perform a series of small, sequential injections of the compound into the protein solution
while monitoring the heat change.

 Integrate the heat pulses to obtain the heat of binding for each injection.
» Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
« Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and AH.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for off-target screening of a chemical
probe like TP-238 hydrochloride.
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Caption: Workflow for Off-Target Screening of Chemical Probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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